Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate
Overview
Description
Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate is a versatile organic compound with the molecular formula C₁₄H₁₈N₂O₄S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group, an ethenesulfonyl group, and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: A solution of vinylsulfonamide in tetrahydrofuran is treated with an excess of aqueous dimethylamine.
Route 2: Benzyl 1-piperazinecarboxylate is reacted with 2-chloroethanesulfonyl chloride in the presence of N-ethyl-N,N-diisopropylamine in dichloromethane at low temperatures.
Industrial Production Methods
Industrial production methods for benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in batch reactors under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, such as the corresponding alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the ethenesulfonyl group.
Scientific Research Applications
Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-(vinylsulfonyl)piperazine-1-carboxylate: Similar structure but with a vinylsulfonyl group instead of an ethenesulfonyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and an ethoxy-oxoethyl group.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and a hydrazino-oxoethyl group.
Uniqueness
Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the ethenesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Biological Activity
Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a benzyl group and an ethenesulfonyl moiety. The molecular formula is , and its structure can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of specific enzymes or pathways involved in disease processes. For example, studies on related piperazine derivatives have shown that they can act as inhibitors of aldehyde dehydrogenases (ALDHs), which are crucial in the metabolism of reactive aldehydes and play a role in cancer progression .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies reveal that:
- Substitution patterns on the piperazine ring significantly affect potency.
- Hydrophobic interactions with amino acid residues in target enzymes enhance binding affinity.
- Steric factors can either improve or diminish activity depending on the size and nature of substituents .
Biological Activity Data
A summary of biological activities associated with this compound and related compounds is presented in the following table:
Compound | Activity Type | IC50 Value (μM) | Reference |
---|---|---|---|
This compound | ALDH Inhibition | TBD | |
Related piperazine derivative | Src Kinase Inhibition | 8 nM | |
Piperidine analog | Cellular Potency | <1 μM |
Case Study 1: Inhibition of Aldehyde Dehydrogenase
In a study focusing on the inhibition of human ALDH1A1, compounds structurally related to this compound were tested for their inhibitory potency. The results indicated that modifications at the piperazine position could lead to significant changes in enzyme inhibition, with some derivatives achieving low nanomolar IC50 values . This suggests that this compound may also possess similar inhibitory properties.
Case Study 2: Anticancer Activity
Another study evaluated the anticancer potential of piperazine derivatives against HCT116 colorectal cancer cells. The results demonstrated promising cytotoxic effects, with certain derivatives exhibiting significant cell growth inhibition. This highlights the potential for this compound as a candidate for further development in cancer therapy .
Properties
IUPAC Name |
benzyl 4-ethenylsulfonylpiperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-2-21(18,19)16-10-8-15(9-11-16)14(17)20-12-13-6-4-3-5-7-13/h2-7H,1,8-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTJZXMHRNWSRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246203-64-4 | |
Record name | benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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